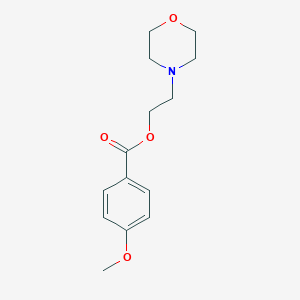

2-(4-morpholinyl)ethyl 4-methoxybenzoate

Description

2-(4-Morpholinyl)ethyl 4-methoxybenzoate is an ester derivative of 4-methoxybenzoic acid, where the ethyl group is substituted with a morpholine ring. This structural feature also increases metabolic stability, making it relevant in pharmaceutical and synthetic chemistry.

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.3 g/mol |

IUPAC Name |

2-morpholin-4-ylethyl 4-methoxybenzoate |

InChI |

InChI=1S/C14H19NO4/c1-17-13-4-2-12(3-5-13)14(16)19-11-8-15-6-9-18-10-7-15/h2-5H,6-11H2,1H3 |

InChI Key |

DPHOKLZALQVXFM-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)OCCN2CCOCC2 |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCCN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-morpholinyl)ethyl 4-methoxybenzoate typically involves the esterification of 4-methoxy-benzoic acid with 2-morpholin-4-yl-ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-morpholinyl)ethyl 4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: 4-Carboxy-benzoic acid 2-morpholin-4-yl-ethyl ester.

Reduction: 4-Methoxy-benzyl alcohol 2-morpholin-4-yl-ethyl ester.

Substitution: Various substituted benzoic acid esters depending on the nucleophile used.

Scientific Research Applications

2-(4-morpholinyl)ethyl 4-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a component in specialty chemicals

Mechanism of Action

The mechanism of action of 2-(4-morpholinyl)ethyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the ester and methoxy groups can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-morpholinyl)ethyl 4-methoxybenzoate with structurally or functionally related compounds, highlighting key differences in properties, synthesis, and applications:

Key Differences and Insights

Polarity and Solubility: The morpholinyl ethyl group in the target compound increases polarity compared to simple alkyl esters (e.g., ethyl or isopentyl 4-methoxybenzoate), enhancing solubility in polar solvents like water or ethanol . Sulfonyl-containing analogs (e.g., ethyl 4-(morpholinosulfonyl)benzoate) exhibit even higher polarity due to the strong electron-withdrawing sulfonyl group .

Synthetic Utility :

- Phenacyl esters (e.g., 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate) are valued as photo-removable protecting groups, whereas the morpholinyl ethyl group in the target compound may offer alternative deprotection pathways or stability under physiological conditions .

Biological Relevance: Pravadoline demonstrates that the 4-methoxybenzoyl group, when combined with a morpholinylethyl chain, can interact with cannabinoid receptors. Thiazole-containing analogs (e.g., ) highlight how heterocyclic modifications can introduce biological activity, though the target compound’s simpler structure may prioritize synthetic accessibility over targeted bioactivity .

Physicochemical Properties :

- Branched alkyl esters (e.g., isopentyl 4-methoxybenzoate) are more lipophilic, making them suitable for hydrophobic applications, whereas the morpholinyl ethyl group balances lipophilicity and polarity for diverse formulation needs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.